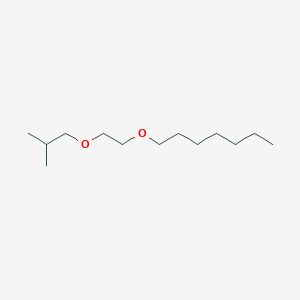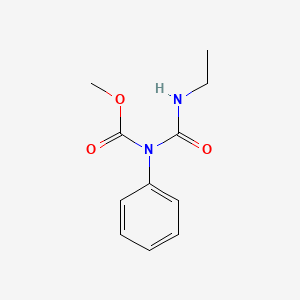![molecular formula C20H26O5 B14333236 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate CAS No. 106644-38-6](/img/structure/B14333236.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple ethoxyethoxy groups, which contribute to its solubility and reactivity. This compound is used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-ylacetic acid with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.
Reduction: Production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)methanol.
Substitution: Generation of derivatives with different functional groups replacing the ethoxyethoxy moieties.
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Employed as a plasticizer in polymer production and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release naphthalen-1-ylacetic acid, which may interact with cellular enzymes and receptors. The ethoxyethoxy groups enhance the compound’s solubility, facilitating its transport across cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: A similar compound with a simpler structure, lacking the naphthalene moiety.
Triethylene glycol monoethyl ether acetate: Another related compound with similar solubility properties.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate stands out due to its combination of the naphthalene ring and multiple ethoxyethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
106644-38-6 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H26O5/c1-2-22-10-11-23-12-13-24-14-15-25-20(21)16-18-8-5-7-17-6-3-4-9-19(17)18/h3-9H,2,10-16H2,1H3 |
InChI Key |
XFMHGZOETVLMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)










![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)

![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
